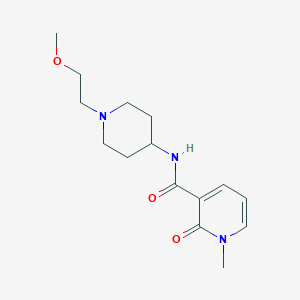

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The compound likely contains a piperidine ring, a common feature in many pharmaceuticals . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Piperidines are essential building blocks in medicinal chemistry. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines using various methods, including cyclization, cycloaddition, annulation, and multicomponent reactions. The compound likely has potential as a scaffold for novel drug candidates. Further studies could investigate its pharmacological activity and interactions with biological targets.

Spiropiperidines

Spiropiperidines are a fascinating class of compounds that incorporate a piperidine ring fused to another ring system. These molecules exhibit diverse biological activities, including antiviral, antibacterial, and antitumor properties. Researchers have synthesized spiropiperidines through innovative strategies, such as one-pot functionalization of unsaturated intermediates .

Condensed Piperidines

Condensed piperidines involve the fusion of the piperidine ring with other heterocycles. These compounds often display unique pharmacological profiles. For instance, piperidine-fused pyridines or quinolines have been investigated for their potential as kinase inhibitors, antipsychotics, or anti-inflammatory agents. Exploring the synthesis and biological evaluation of condensed piperidines could yield promising drug candidates .

Piperidinones

Piperidinones are cyclic amides derived from piperidine. They exhibit diverse biological activities, including antifungal, antiviral, and anticancer properties. Researchers have developed efficient synthetic routes to access piperidinones, making them attractive targets for drug discovery .

Neurodegenerative Diseases

The piperidine moiety has relevance in neurodegenerative pathologies, particularly Parkinson’s disease (PD) and Alzheimer’s disease (AD). For example, the adenosine A2A receptor (A2A AR) is a promising target in these conditions. Researchers have explored A2A AR ligands containing piperidine scaffolds for potential therapeutic interventions .

Hydrogenation and Functionalization

Hydrogenation of piperidine derivatives can lead to valuable intermediates for drug synthesis. Additionally, functionalization of piperidines allows the introduction of diverse substituents, enhancing their pharmacological properties. Researchers continue to develop efficient methods for these transformations .

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs , suggesting that research into new piperidine derivatives, such as the compound you’re interested in, could be a fruitful area of study.

Wirkmechanismus

Target of Action

The primary target of this compound is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

The compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, the compound can potentially slow down or halt the progression of atherosclerosis .

Result of Action

The inhibition of the Lp-PLA2 enzyme by this compound can potentially lead to a decrease in the formation of atherosclerotic plaques . This could have significant implications for the treatment of atherosclerosis and related cardiovascular disorders .

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-17-7-3-4-13(15(17)20)14(19)16-12-5-8-18(9-6-12)10-11-21-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSVKKGCZHKYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)

![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2820134.png)